molecular formula C8H10N2O4S B1330200 N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine CAS No. 30388-44-4

N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine

Cat. No. B1330200
CAS RN: 30388-44-4
M. Wt: 230.24 g/mol
InChI Key: SGWXKSCZDKMSLI-UHFFFAOYSA-N
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Description

The compound "N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their significance in medicinal chemistry due to their antibacterial properties and are also used in various industrial applications .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. One approach involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, which yields N,N-diarylsulfonyl derivatives . Another method includes the reaction of aromatic nitroso compounds with methylboronic acid, which is promoted by triethylphosphite under transition metal-free conditions, leading to the selective synthesis of mono-N-methyl aromatic amines without overmethylation . Additionally, the N-alkylation of primary nitrophenylsulfonamides can provide secondary amines, although this process can sometimes result in side products due to a nitrogen to carbon transfer of the nitrophenyl ring .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives like N-(4-Nitrophenyl)methanesulfonamide (4NPMSA) has been studied, revealing that the substitution of a nitro group at the para position does not change the space group of the molecule. The N-H hydrogen atom and the methylsulfonyl group are trans to each other across the plane of the benzene ring, which is an important consideration for biological activity due to the availability of the amide hydrogen atom to receptor molecules .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For instance, the diastereoselective addition of amines to vinyl sulfone modified carbohydrates has been used to synthesize new classes of deoxyaminosugars. This methodology allows for the introduction of N-monoalkylated and N,N-dialkylated amines to the C-2 carbon of pyranoses in equatorial configurations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl and nitro groups can affect the compound's solubility, stability, and reactivity. The electrochemical synthesis of these compounds typically occurs in aqueous ethanol at neutral pH, while the chemical synthesis is carried out in water at acidic pH, which can yield high purity derivatives . The N-tert-butanesulfinyl imines, a related class of compounds, are known for their versatility in asymmetric synthesis of amines, indicating that the physical and chemical properties of sulfonamides can be exploited for the synthesis of a wide range of enantioenriched compounds .

Scientific Research Applications

1. Application in Medicinal Chemistry

  • Summary of Application : The compound 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine, which shares a similar structure with the compound you mentioned, has been studied as a selective COX-2 inhibitor . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.
  • Methods of Application : The compound was synthesized through two-step reactions. First, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .
  • Results : Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme .

2. Application in Drug Discovery

  • Summary of Application : Indole derivatives, which share a similar structure with the compound you mentioned, have been found in many important synthetic drug molecules and have shown various biological activities .
  • Methods of Application : Researchers synthesize various scaffolds of indole to screen different pharmacological activities .
  • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

N-methyl-4-methylsulfonyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9-7-4-3-6(15(2,13)14)5-8(7)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWXKSCZDKMSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952730
Record name 4-(Methanesulfonyl)-N-methyl-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-4-(methylsulfonyl)-2-nitroaniline

CAS RN

30388-44-4
Record name N-Methyl-4-(methylsulfonyl)-2-nitrobenzenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Mesyl- N-methyl-2-nitroaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methanesulfonyl)-N-methyl-2-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-mesyl- N-methyl-2-nitroaniline
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